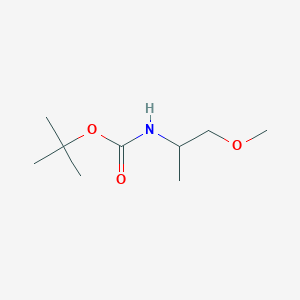

tert-butyl N-(1-methoxypropan-2-yl)carbamate

説明

Tert-Butyl (1-methoxypropan-2-yl)carbamate is a chemical compound with the molecular formula C9H19NO3 and a molecular weight of 189.25 g/mol . It is commonly used in various fields of research, including medical, environmental, and industrial research. This compound is a carbamate derivative and is often utilized as a protecting group in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-methoxypropan-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 1-methoxypropan-2-amine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve additional steps such as distillation and advanced purification techniques to ensure the final product meets the required specifications .

化学反応の分析

Acidic Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the corresponding amine. This reaction is critical in multi-step syntheses where temporary amine protection is required.

Mechanism :

Protonation of the carbamate oxygen weakens the C-O bond, leading to tert-butyl cation formation and subsequent release of CO₂ and the free amine.

Conditions and Outcomes :

| Acid | Solvent | Temperature | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Trifluoroacetic acid | Dichloromethane | 0–25°C | 2–4 | 85–92 | |

| HCl (4M in dioxane) | Dioxane | 25°C | 1–2 | 88–95 |

Key Observations :

-

TFA is preferred for its rapid deprotection and compatibility with acid-sensitive functional groups.

-

Anhydrous conditions minimize side reactions such as ester hydrolysis .

Nucleophilic Substitution at the Carbamate Moiety

The carbamate group participates in nucleophilic substitution reactions, particularly in the presence of activating agents.

Example Reaction :

Reaction with benzylamine under mixed anhydride conditions yields substituted urea derivatives :

Procedure :

-

Generate mixed anhydride by reacting tert-butyl N-(1-methoxypropan-2-yl)carbamate with isobutyl chlorocarbonate in anhydrous ethyl acetate.

-

Add benzylamine (1.1–1.5 equiv) at −10°C to 5°C.

-

Stir for 3–5 hours.

| Parameter | Value |

|---|---|

| Molar ratio (carbamate:amine) | 1:1.1–1.5 |

| Solvent | Anhydrous ethyl acetate |

| Yield | 78–85% |

Characterization Data :

Phase-Transfer Catalyzed Alkylation

The methoxypropan-2-yl group can undergo alkylation under phase-transfer conditions, though this is typically part of precursor synthesis rather than the final compound’s reactivity .

Conditions :

-

Catalyst : Tetrabutylammonium bromide (0.025–0.2 equiv).

-

Base : KOH (2.0 equiv).

-

Alkylating agent : Methyl sulfate (1.2 equiv).

-

Solvent : Ethyl acetate.

Outcome :

-

Converts hydroxyl precursors to methoxy derivatives (not directly applicable to the methoxy-substituted target compound).

Stability Under Oxidative and Basic Conditions

Oxidation :

-

The methoxy group remains stable under mild oxidative conditions (e.g., H₂O₂, NaIO₄).

-

Strong oxidizers (e.g., KMnO₄) may degrade the carbamate backbone.

Basic Hydrolysis :

-

Limited hydrolysis occurs in aqueous NaOH (1M, 25°C), preserving the carbamate structure.

科学的研究の応用

Organic Synthesis

Tert-butyl N-(1-methoxypropan-2-yl)carbamate is extensively used as a protecting group for amines during multi-step organic syntheses. Its ability to temporarily mask the amine functionality allows for selective reactions without interference from the amine group. This application is crucial in the synthesis of complex organic molecules where functional group protection is necessary.

Biological Research

In biological contexts, this compound is utilized to study enzyme mechanisms and protein interactions. Its interactions with specific enzymes or receptors are under investigation, which may reveal insights into its potential therapeutic applications. Preliminary studies suggest that it may influence neuronal signaling pathways by modulating voltage-gated sodium channels and regulating the collapse response mediator protein 2 (CRMP2).

Pharmaceutical Intermediates

This compound serves as a critical intermediate in the synthesis of various pharmaceuticals. Its role in enhancing the biological activity of drug candidates is being explored, making it valuable for drug development processes .

Case Study 1: Use in Enzyme Mechanism Studies

A study investigated the use of this compound to probe enzyme mechanisms involved in metabolic pathways. The compound was shown to selectively inhibit certain enzymes, providing insights into their catalytic mechanisms and potential pathways for drug design .

Case Study 2: Development of Therapeutic Agents

Research focusing on carbamate derivatives has highlighted the potential of this compound as a scaffold for developing new therapeutic agents targeting neurological disorders. Its modulation of neuronal signaling pathways suggests possible applications in treating conditions such as epilepsy or neuropathic pain .

Comparative Analysis of Related Compounds

| Compound Name | Chemical Formula | Applications |

|---|---|---|

| Tert-butyl carbamate | C₇H₁₅N₁O₂ | Used as a protecting group in organic synthesis |

| Tert-butyl N-(1-hydroxypropan-2-yl)carbamate | C₉H₁₉N₁O₃ | Intermediate in pharmaceutical synthesis |

| Tert-butyl N-(2-methoxypropyl)carbamate | C₉H₁₉N₁O₂ | Investigated for biological activity |

作用機序

The mechanism of action of tert-butyl N-(1-methoxypropan-2-yl)carbamate involves its ability to act as a protecting group. It forms stable carbamate bonds with amine groups, preventing them from participating in unwanted side reactions during synthesis. This stability is due to the steric hindrance provided by the tert-butyl group, which protects the amine functionality .

類似化合物との比較

Similar Compounds

tert-Butyl carbamate: Similar in structure but lacks the methoxypropan-2-yl group.

tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Contains a bicyclic structure, making it more rigid.

tert-Butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate: Similar but has a hydroxyl group instead of a methoxy group.

Uniqueness

Tert-Butyl (1-methoxypropan-2-yl)carbamate is unique due to its specific structure, which provides both steric hindrance and electronic effects that make it an effective protecting group in organic synthesis. Its methoxypropan-2-yl group adds additional functionality, making it versatile for various applications .

生物活性

Tert-butyl N-(1-methoxypropan-2-yl)carbamate (TBMPC) is a carbamate derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TBMPC has the molecular formula and a molecular weight of 189.25 g/mol. The compound features a tert-butyl group, which enhances its lipophilicity, and a methoxy group that may influence its reactivity and biological interactions.

Synthesis Methods

Several synthetic approaches are available for producing TBMPC, including:

- Direct Carbamation : Reaction of tert-butyl alcohol with isocyanates.

- Substitution Reactions : Utilizing various nucleophiles to modify the carbamate structure.

These methods highlight the versatility of TBMPC as an intermediate in pharmaceutical synthesis.

Enzyme Inhibition

Preliminary studies indicate that TBMPC may inhibit specific enzymes, potentially affecting metabolic pathways. The compound's interactions with enzymes could lead to various biological effects, although comprehensive data on its specific targets is still emerging.

Antiproliferative Effects

Research has indicated that compounds structurally similar to TBMPC exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives with similar structural motifs have shown IC50 values ranging from 2.2 to 8.7 µM against cell lines like MCF-7 and HCT 116 . While direct data on TBMPC's antiproliferative effects is limited, its structural characteristics suggest potential efficacy.

Antioxidant Activity

TBMPC has been studied for its antioxidant properties. In vitro assays demonstrated that compounds related to TBMPC can reduce reactive oxygen species (ROS) levels in cells, indicating a protective role against oxidative stress . However, the extent of this activity in TBMPC specifically requires further investigation.

The mechanism by which TBMPC exerts its biological effects is likely through interaction with molecular targets such as enzymes or receptors. The compound may modulate signaling pathways involved in cell proliferation and survival, although specific pathways remain to be fully elucidated.

Case Studies and Research Findings

- Antiproliferative Activity : A study focusing on methoxy-substituted carbamates highlighted their ability to inhibit cancer cell growth. The most effective derivatives exhibited low micromolar concentrations for significant inhibition, suggesting that TBMPC might share similar properties .

- Oxidative Stress Response : Research involving antioxidant assays revealed that certain derivatives could mitigate oxidative damage in cancer cells induced by tert-butyl hydroperoxide (TBHP). These findings suggest a potential application for TBMPC in cancer therapy by reducing oxidative stress .

- Enzyme Interaction Studies : Initial investigations into TBMPC's binding affinities with specific enzymes have shown promise but require more detailed exploration to confirm therapeutic potential.

特性

IUPAC Name |

tert-butyl N-(1-methoxypropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(6-12-5)10-8(11)13-9(2,3)4/h7H,6H2,1-5H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGZQPBXNUSHSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571542 | |

| Record name | tert-Butyl (1-methoxypropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194156-54-2 | |

| Record name | tert-Butyl (1-methoxypropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。